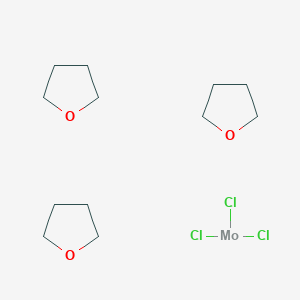
2,2',4,4',6,6'-Hexachloroazobenzene
説明
2,2',4,4',6,6'-Hexachloroazobenzene (HCAB) is a synthetic organic compound that has been used in many different applications, including as a pesticide, an insecticide, and an industrial chemical. It is a member of the azo dye family and is a yellow-orange solid at room temperature. It is a highly toxic compound and has been linked to several health problems, including cancer, reproductive issues, and neurological problems.
科学的研究の応用
Electronic Properties and Self-Assembly
Research on polycyclic aromatic hydrocarbons, such as hexa-peri-hexabenzocoronene (HBC), has shown significant insights into electronic properties and self-assembly mechanisms. These oligomers exhibit electronic decoupling due to small atomic orbital coefficients and large torsion angles between units. They form ordered columnar stacks in the bulk state, revealing potential applications in materials science (Wu et al., 2004).
Electron Delocalization in Aromatic Compounds
Studies on compounds like hexaiodobenzene dications and hexachloro compounds have provided insights into electron delocalization in aromatic systems. This research helps in understanding the aromaticity in π and σ electrons, crucial for the design of new aromatic materials (Ciofini et al., 2007).
Electrocatalytic Oxidation Applications
Research on electrocatalytic oxidation, such as the oxidation of alkylaromatics like ethylbenzene, demonstrates the potential of hexachloro compounds in catalysis. Such catalysts can effectively oxidize hydrocarbons, indicating their utility in environmental and synthetic chemistry applications (Vannucci et al., 2012).
Molecular Engineering and Hydrogen Bonding
Molecular engineering research, involving compounds with hexaphenylbenzene cores, highlights the significance of hydrogen bonding in creating noninterpenetrated three-dimensional networks. This research is foundational for developing materials with predetermined properties (Maly et al., 2007).
Synthesis of Liquid Crystalline and Fire Retardant Molecules
Recent advancements in synthesizing liquid crystalline and fire retardant molecules based on cyclotriphosphazene cores show the versatility of hexachloro compounds. These compounds, containing various terminal substituents, have applications in materials science, especially in developing fire retardant materials (Jamain et al., 2020).
Photocatalytic Transformations
The study of donor-acceptor fluorophores like 4CzIPN, which includes carbazolyl and dicyanobenzene units, underlines the role of hexachloro compounds in photocatalytic transformations. These materials serve as metal-free photocatalysts, broadening the scope of organic reactions (Shang et al., 2019).
特性
IUPAC Name |
bis(2,4,6-trichlorophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6N2/c13-5-1-7(15)11(8(16)2-5)19-20-12-9(17)3-6(14)4-10(12)18/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYQBWYYAFSMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7,7-Dibromodispiro[2.0.2⁴.1³]heptane](/img/structure/B6317104.png)








